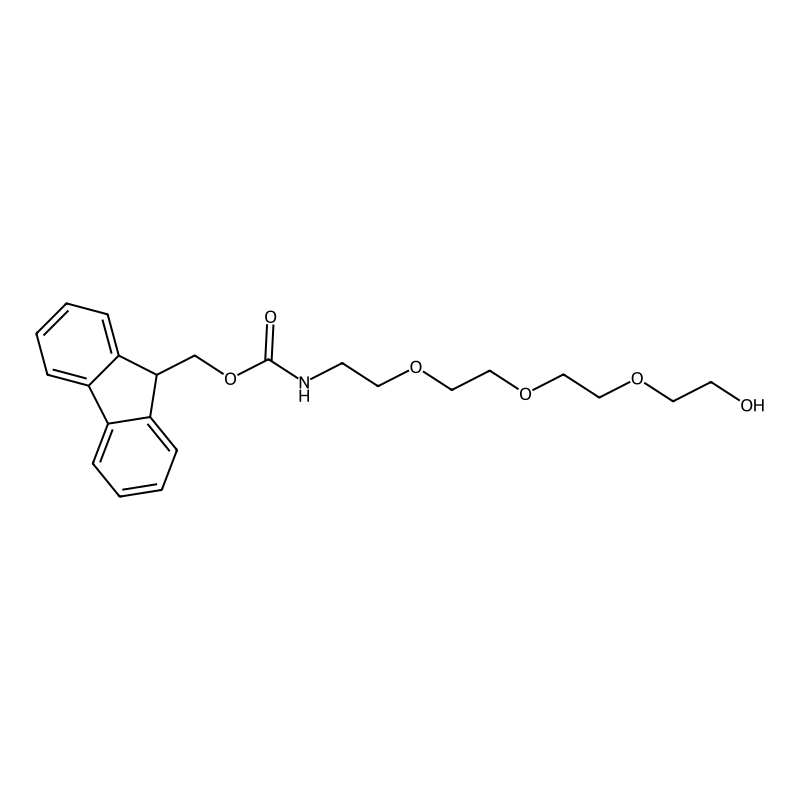

Fmoc-NH-PEG4-alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fmoc-NH-PEG4-alcohol is a chemical compound that belongs to the class of polyethylene glycol derivatives. It features a terminal hydroxyl group and an Fmoc-protected amine group, which makes it versatile for various biochemical applications. The molecular formula of Fmoc-NH-PEG4-alcohol is C23H29O, and it has a molecular weight of approximately 415.48 g/mol. This compound is known for its hydrophilicity due to the polyethylene glycol (PEG) moiety, which enhances its solubility in aqueous environments, making it suitable for biological applications .

The specific mechanism of action of Fmoc-AEEEE depends on its intended application. Here are some potential mechanisms:

- Antigen Design: Fmoc-AEEEE could be used as an epitope (antigen fragment) in immunological studies to investigate antibody responses or develop vaccines.[2]

- Model Peptide: This peptide might serve as a model substrate for studying enzyme-peptide interactions or protein-protein binding.

- Biomaterial Design: The negatively charged glutamic acid residues could contribute to specific interactions with other molecules or surfaces, making Fmoc-

Structure

Fmoc-AEEEE, 95% is a linker molecule. It has a bulky Fluorenylmethyloxycarbonyl (Fmoc) group on one end and a polyethylene glycol (PEG) chain with four ether units (EEEE) on the other end. You can find its structure and technical information on PubChem.

Function

The Fmoc group acts as a protecting group, while the PEG chain acts as a spacer arm. This linker can be used to attach biomolecules to surfaces, nanoparticles, or other biomolecules. The PEG spacer arm provides several advantages:

- Increases water solubility [Source 1]

- Reduces non-specific interactions [Source 2]

- Improves biocompatibility [Source 3]

Source 1

Bioconjugate Techniques

Source 2

Polyethylene Glycol Conjugates: Biomolecular Modification and Targeted Drug Delivery

Source 3

Poly(ethylene glycol)ylation in Protein Biotechnology:

- Applications: Fmoc-AEEEE, 95% can be used in various bioconjugation applications, including:

- Attaching antibodies to nanoparticles for targeted drug delivery [Source 4]

- Modifying proteins to improve their stability and bioactivity [Source 5]

- Creating biosensors for medical diagnostics [Source 6]

Source 4

Antibody-Conjugated Nanoparticles for Drug Delivery

Source 5

Protein Modification by PEGylation:

Source 6

- Deprotection Reaction: The Fmoc group can be removed under basic conditions (typically using a base like piperidine), yielding a free amine that can participate in further conjugation reactions .

- Esterification: The terminal hydroxyl group can react with carboxylic acids to form esters, which can be useful in creating linkers for drug delivery systems .

- Amide Bond Formation: The free amine generated from deprotection can react with activated carboxylic acids (e.g., using EDC or DCC) to form stable amide bonds, facilitating the conjugation of various biomolecules .

Fmoc-NH-PEG4-alcohol exhibits significant biological activity due to its ability to enhance the solubility and stability of conjugated drugs or biomolecules. Its use as a linker in antibody-drug conjugates (ADCs) allows for targeted delivery of cytotoxic agents, minimizing off-target effects and improving therapeutic efficacy . Additionally, its hydrophilic nature contributes to increased circulation time in vivo, making it beneficial for drug formulation.

The synthesis of Fmoc-NH-PEG4-alcohol typically involves the following steps:

- Starting Materials: The synthesis begins with commercially available PEG derivatives.

- Fmoc Protection: An amine is reacted with Fmoc chloride to introduce the Fmoc protecting group.

- Hydroxyl Group Introduction: The terminal hydroxyl group is incorporated through controlled reaction conditions, ensuring the integrity of the PEG chain.

- Purification: The final product is purified through methods such as chromatography to achieve high purity levels (≥95%) suitable for research and pharmaceutical applications .

Fmoc-NH-PEG4-alcohol has diverse applications in biochemistry and pharmaceuticals:

- Linker in Drug Delivery Systems: It serves as a cleavable linker in antibody-drug conjugates, facilitating targeted therapy in cancer treatment .

- Synthesis of PROTACs: It is used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules designed to induce targeted protein degradation .

- Bioconjugation: The compound is employed in bioconjugation techniques to attach various biomolecules, enhancing their pharmacokinetic properties.

Interaction studies involving Fmoc-NH-PEG4-alcohol focus on its ability to form stable conjugates with proteins, peptides, and small molecules. These studies often assess the efficiency of conjugation reactions and the stability of the resulting complexes under physiological conditions. Research indicates that the use of this compound significantly improves solubility and bioavailability compared to non-PEGylated counterparts .

Several compounds share structural similarities with Fmoc-NH-PEG4-alcohol, each possessing unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Fmoc-NH-PEG4-carboxylic acid | Contains a terminal carboxylic acid | Useful for forming amide bonds easily |

| Fmoc-NH-PEG4-thiol | Contains a terminal thiol group | Allows for disulfide bond formation |

| Fmoc-NH-PEG4-methoxy | Contains a terminal methoxy group | Enhances lipophilicity compared to alcohol |

These compounds differ primarily in their terminal functional groups, which dictate their reactivity and suitability for specific applications in drug delivery and bioconjugation.